1-(Ethenesulfonyl)-2-methoxyethane
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Overview
Description
Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .
Synthesis Analysis
A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available, related compounds like ethanesulfonyl chloride have been studied .Chemical Reactions Analysis
The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .Physical and Chemical Properties Analysis
Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Organic Chemistry
1-(Ethenesulfonyl)-2-methoxyethane has been utilized in the development of novel synthetic routes and chemical transformations. For example, it has played a crucial role in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through a rhodium(III)-catalyzed oxidative coupling process. This method features exclusive E-stereo selectivity and monoselective ortho activation of sp2 C–H bonds, demonstrating its potential in creating new sulfonyl fluoride scaffolds for SuFEx click reactions (Wang et al., 2018).
Polymer Science
Research has also explored the role of methoxyethyl derivatives in polymer science. For instance, anionic polymerizations of methoxyethyl methacrylates have led to the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud points that are significantly influenced by the length of the hydrophilic oligo(ethylene glycol) unit, indicating the impact of this compound derivatives on polymer properties (Han et al., 2003).
Catalysis and Chemical Reactions
In catalysis, derivatives of this compound have been implicated in various chemical reactions, including the generation of pure hydrogen through steam reforming processes. This underscores its potential as a reagent in energy-related transformations and hydrogen production, showcasing its versatility and applicability in green chemistry and sustainable energy solutions (Hedayati & Llorca, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethenylsulfonyl-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSOJPQHBZMBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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